2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide
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Overview
Description
2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Acetamide Group: The acetamide group can be attached through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Alcohols or ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide
- 2-(3-Bromophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, compared to its chlorophenyl and bromophenyl analogs.
Properties
CAS No. |
848027-54-3 |
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Molecular Formula |
C20H17F4N3O3 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-N-[4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3-yl]acetamide |
InChI |
InChI=1S/C20H17F4N3O3/c1-2-5-16-25-18-14(8-4-9-15(18)30-20(22,23)24)19(29)27(16)26-17(28)11-12-6-3-7-13(21)10-12/h3-4,6-10H,2,5,11H2,1H3,(H,26,28) |
InChI Key |
PWOQGTMUCKGFSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CC=C2OC(F)(F)F)C(=O)N1NC(=O)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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